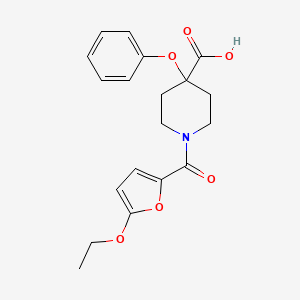
1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide, often involves multi-step chemical reactions that target specific functional groups. These synthesis strategies may incorporate techniques to introduce or modify bromo, methyl, acetyl, and piperidine components within the molecule. For instance, the synthesis of related piperidine derivatives has been reported, demonstrating the importance of substituent modification to enhance biological activity or chemical stability (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be characterized using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. Crystal structure analysis through X-ray diffraction can provide insights into the compound's geometry, including bond lengths, angles, and conformations, influencing its reactivity and interactions with biological targets. For example, Khan et al. (2013) analyzed the molecular structure of a related compound, highlighting the significance of hydrogen bonding and π-interactions (Khan et al., 2013).
科学的研究の応用
HIV-1 Inhibition
One significant application of a related compound, TAK-220, a piperidine-4-carboxamide CCR5 antagonist, is in the inhibition of HIV-1. TAK-220 has shown high CCR5 binding affinity and potent inhibition of membrane fusion, strongly inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This compound was chosen for further development due to its good pharmacokinetic profile and high metabolic stability, indicating its potential as an effective anti-HIV-1 agent (Imamura et al., 2006).
Neurokinin-1 Receptor Antagonism
Another application is found in casopitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The metabolic disposition of casopitant has been studied in mice, rats, and dogs to understand its absorption, distribution, metabolism, and elimination, which are critical for developing effective treatment options for these conditions (Miraglia et al., 2010).
Motilin Receptor Agonism
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist. It has shown excellent activity at the recombinant human motilin receptor and potentiation of neuronal-mediated contractions of isolated gastric antrum tissue. This compound has promising pharmacokinetic profiles, indicating its potential as a candidate for further development in gastrointestinal motility disorders (Westaway et al., 2009).
Antiprotozoal Activity
Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their antiprotozoal activity. These compounds have shown strong DNA affinities and excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Soluble Epoxide Hydrolase Inhibition
The compound "1-(1,3,5-triazin-yl)piperidine-4-carboxamide" has been identified as an inhibitor of soluble epoxide hydrolase (sEH) from high-throughput screening. It demonstrates potent in vitro inhibition and has been developed as a tool compound for investigating the role of sEH in various disease models, offering insights into the therapeutic potential of sEH inhibitors (Thalji et al., 2013).
作用機序
Target of Action
The primary target of 1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide is the CC chemokine receptor 5 (CCR5) . CCR5 is a seven-transmembrane G protein-coupled receptor, and its natural ligands include the CC chemokines .
Mode of Action
1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide acts as a CCR5 antagonist . It binds to the CCR5 receptor with high affinity, inhibiting the interaction between the receptor and its natural ligands . This compound also exhibits potent inhibition of membrane fusion .
Biochemical Pathways
The compound’s action primarily affects the HIV-1 infection pathway . By blocking the CCR5 receptor, it prevents HIV-1 strains that utilize CCR5 from infecting cells . This is particularly relevant during the asymptomatic stage of HIV-1 infection, which usually persists 5-10 years .
Pharmacokinetics
It also exhibited a good pharmacokinetic profile in monkeys .
Result of Action
The compound strongly inhibits the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells . This results in a decrease in the number of infected cells and a slowdown in the progression of the disease .
特性
IUPAC Name |
1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-10-9-13(16)3-4-14(10)17-15(20)12-5-7-18(8-6-12)11(2)19/h3-4,9,12H,5-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSDKOWMVJBIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)
![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5500686.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)
![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)
![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)
![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)
![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)